molecular formula C8H4Br2N2 B12952352 4,6-Dibromocinnoline

4,6-Dibromocinnoline

Katalognummer: B12952352
Molekulargewicht: 287.94 g/mol
InChI-Schlüssel: KLJTULNUBHDLLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4Br2N2 It is a derivative of cinnoline, characterized by the presence of two bromine atoms at the 4th and 6th positions of the cinnoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,6-Dibromocinnoline can be synthesized through a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes. This method involves the use of mild conditions that allow for chemoselective reactions, leaving the bromine atoms intact for further synthetic steps . Another method involves the bromination of cinnoline derivatives using brominating agents such as oxalyl bromide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dibromocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4,6-Dibromocinnoline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Dibromocinnoline involves its interaction with specific molecular targets and pathways. For instance, in fluorescence applications, it acts as a quenching agent for Pd2+ ions, enhancing the sensitivity of optical sensors . The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the cinnoline core.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,6-Dibromocinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in synthetic chemistry and material science.

Eigenschaften

Molekularformel

C8H4Br2N2

Molekulargewicht

287.94 g/mol

IUPAC-Name

4,6-dibromocinnoline

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H

InChI-Schlüssel

KLJTULNUBHDLLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.